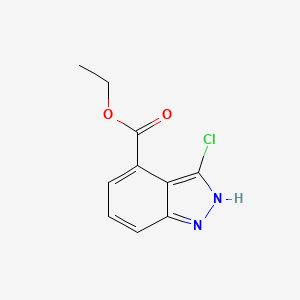

Ethyl 3-chloro-1H-indazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

ethyl 3-chloro-2H-indazole-4-carboxylate |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-4-3-5-7-8(6)9(11)13-12-7/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

NPQTYDMAQRVYMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=NNC(=C21)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Chloro 1h Indazole 4 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections for the Indazole-4-carboxylate Core

A retrosynthetic analysis of ethyl 3-chloro-1H-indazole-4-carboxylate reveals several strategic disconnections. The primary disconnection of the indazole core can be envisioned through two main pathways. The first involves the formation of the N1-N2 bond, a common strategy in indazole synthesis. This leads back to a suitably substituted 2-aminobenzaldehyde (B1207257) or a related derivative. A second key disconnection is the C3-N2 bond, which would typically start from a phenylhydrazine (B124118) precursor.

Considering the substituents, the ethyl ester at the C4 position can be disconnected to its corresponding carboxylic acid, suggesting a late-stage esterification. The chloro group at the C3 position can be introduced either by direct chlorination of an indazole precursor or by utilizing a starting material already containing the chlorine atom.

A plausible retrosynthetic route begins by disconnecting the ester group, leading to 3-chloro-1H-indazole-4-carboxylic acid. Further disconnection of the indazole ring, breaking the N1-N2 and C3a-N2 bonds, points towards a substituted anthranilic acid derivative or a related ortho-substituted benzene (B151609) ring as a key starting material. For instance, a 2-amino-3-methyl-benzonitrile derivative could serve as a precursor, where the methyl group is later functionalized to the carboxylic acid and the amino and cyano groups participate in the cyclization to form the indazole core.

| Disconnection Strategy | Key Precursors |

| N1-N2 Bond Formation | Substituted 2-aminobenzaldehyde or 2-nitrobenzylamine derivatives |

| C3-N2 Bond Formation | Substituted phenylhydrazine derivatives |

| C4-Ester Functionalization | 3-chloro-1H-indazole-4-carboxylic acid |

| C3-Chloro Functionalization | 1H-indazole-4-carboxylate |

Classical and Modern Synthetic Routes Towards 3-Chloroindazole-4-carboxylates

The synthesis of the indazole core can be achieved through various classical and modern cyclization reactions, followed by functionalization to introduce the chloro and ester groups.

Cyclization Reactions for Indazole Ring Formation

Several named reactions are pivotal in the formation of the indazole ring. The Jacobsen indazole synthesis , for instance, involves the condensation of a 2-acyl- or 2-aroyl-phenylhydrazine, which upon treatment with a dehydrating agent, cyclizes to form the indazole. While traditionally used for N1-substituted indazoles, modifications can allow for the synthesis of 1H-indazoles.

The Davis-Beirut reaction offers a versatile route to 2H-indazoles from o-nitrobenzylamines, which can be isomerized to the more stable 1H-indazoles. wikipedia.orgnih.govresearchgate.netacs.orgnih.gov This reaction is known for its use of inexpensive starting materials and avoidance of toxic metals. wikipedia.org

A widely applicable method involves the diazotization of o-toluidine (B26562) derivatives followed by cyclization. chemicalbook.com For the target molecule, a starting material like 2-amino-3-chlorotoluene could undergo diazotization, followed by intramolecular cyclization to form a 3-chloroindazole intermediate. Subsequent oxidation of the methyl group at the 4-position would yield the carboxylic acid.

Another powerful strategy is the [3+2] cycloaddition of arynes with diazo compounds. organic-chemistry.orgnih.govorgsyn.org This method allows for the rapid construction of the indazole skeleton with a variety of substituents.

| Cyclization Method | Starting Materials | Key Features |

| Jacobsen Indazole Synthesis | 2-Acyl-phenylhydrazines | Dehydration-mediated cyclization |

| Davis-Beirut Reaction | o-Nitrobenzylamines | Forms 2H-indazoles, can be isomerized to 1H-indazoles. wikipedia.orgnih.govresearchgate.netacs.orgnih.gov |

| Diazotization of o-Toluidines | Substituted o-toluidines | Involves diazotization followed by intramolecular cyclization. chemicalbook.com |

| [3+2] Cycloaddition | Arynes and diazo compounds | Efficient construction of the indazole ring. organic-chemistry.orgnih.govorgsyn.org |

Functionalization Strategies for Chloro and Ester Substituents

Once the indazole-4-carboxylate core is established, the introduction of the chloro and ethyl ester functionalities is required.

Esterification: The ethyl ester can be readily formed from the corresponding carboxylic acid via Fischer-Speier esterification, reacting the indazole-4-carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid. Alternatively, reaction with ethyl iodide in the presence of a base can also yield the desired ester. The synthesis of indazole-3-carboxylic acid methyl ester has been reported via refluxing the carboxylic acid in methanol (B129727) with methanesulfonic acid. prepchem.com

Chlorination: The introduction of a chlorine atom at the C3 position can be achieved through direct chlorination of the 1H-indazole-4-carboxylate precursor. Various chlorinating agents can be employed, such as N-chlorosuccinimide (NCS), sulfuryl chloride (SOCl2), or copper(II) chloride. rsc.org The regioselectivity of the chlorination can be influenced by the reaction conditions and the nature of the protecting group on the indazole nitrogen, if present. For instance, the chlorination of indoles, a related heterocyclic system, has been achieved using various reagents and conditions. researchgate.net

Catalytic Approaches for Indazole Formation and Further Functionalization

Modern catalytic methods have significantly advanced the synthesis and functionalization of indazoles, offering milder reaction conditions and greater functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for C-arylation)

The 3-chloro substituent on the indazole ring serves as a valuable handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. nih.govrsc.orgyoutube.comyoutube.com this compound can be coupled with a variety of aryl or heteroaryl boronic acids to generate a library of C3-arylated indazole derivatives. This reaction typically proceeds with high efficiency and tolerates a wide range of functional groups. The reactivity of chloro-substituted heterocycles in Suzuki-Miyaura couplings can be enhanced by the choice of palladium catalyst and ligands. nih.gov

Organocatalytic and Photoredox-Catalyzed Methods

In recent years, organocatalysis and photoredox catalysis have emerged as powerful strategies for the synthesis and functionalization of heterocyclic compounds, including indazoles. rsc.org

Organocatalysis can be employed in the construction of the indazole ring itself, for example, in asymmetric cyclization reactions to create chiral indazole derivatives. While direct organocatalytic methods for the synthesis of the target molecule are not extensively reported, the principles of organocatalysis can be applied to key bond-forming steps.

Photoredox catalysis offers a mild and efficient alternative for C-H functionalization and other transformations on the indazole core. nih.gov Visible light-induced reactions can be used to introduce various functional groups at different positions of the indazole ring under mild conditions, often avoiding the need for pre-functionalized starting materials. rsc.org For instance, photoredox-catalyzed C-H functionalization could potentially be used to introduce substituents at other positions on the indazole ring of this compound, further diversifying its structure.

| Catalytic Method | Application | Key Features |

| Suzuki-Miyaura Coupling | C3-Arylation | Palladium-catalyzed, versatile for C-C bond formation. nih.govrsc.orgyoutube.comyoutube.com |

| Organocatalysis | Indazole Synthesis | Potential for asymmetric synthesis of chiral indazoles. |

| Photoredox Catalysis | C-H Functionalization | Mild, visible light-induced reactions for introducing various functional groups. rsc.orgnih.gov |

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. The classical approach to forming the indazole ring often involves the cyclization of appropriately substituted precursors. Key variables that are typically manipulated to enhance reaction efficiency and yield include the choice of solvent, catalyst, base, and reaction temperature.

Research into the synthesis of analogous substituted indazoles provides a framework for optimizing the production of the target compound. For instance, in the formation of similar heterocyclic systems, palladium-catalyzed cross-coupling reactions are common, and the selection of the palladium source and ligand is critical. unina.it Solvents play a crucial role, with polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the reaction. nih.govacs.org

The choice of base is another critical factor. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently screened to find the optimal conditions for promoting the desired cyclization while minimizing side reactions. unina.itnih.gov Temperature control is also vital, as it can significantly influence reaction kinetics and the formation of impurities.

A systematic approach to optimization might involve screening various combinations of these parameters, as illustrated in the hypothetical data table below, which is based on common optimization strategies for related indazole syntheses.

Interactive Data Table: Hypothetical Optimization of Synthesis for this compound

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Toluene (B28343) | 110 | 65 |

| 2 | Pd(OAc)₂ (5) | Xantphos | K₂CO₃ | Toluene | 110 | 72 |

| 3 | Pd₂(dba)₃ (2.5) | Xantphos | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100 | 85 |

| 4 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 |

| 5 | CuI (10) | L-proline | K₂CO₃ | DMSO | 120 | 78 |

| 6 | None | None | KOH | n-Butanol | 120 | 60 |

This table is illustrative and based on optimization studies for analogous indazole syntheses. The data represents a plausible outcome of a systematic study to find the most effective conditions for the target compound.

The data suggest that a palladium catalyst, specifically Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like tri-o-tolylphosphine (B155546) in a solvent such as 1,4-dioxane with cesium carbonate as the base, could provide the highest yields. unina.it Such optimization studies are crucial for developing scalable and economically viable synthetic routes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance. The goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.comresearchgate.net

For the synthesis of this compound, several green strategies can be envisioned:

Use of Greener Solvents: Traditional syntheses often employ petroleum-based solvents like toluene or DMF. Green chemistry encourages the use of more benign alternatives. For indazole synthesis, solvents like ethanol, water, or polyethylene (B3416737) glycol (PEG) have been explored. samipubco.comacs.org For example, using ethanol as a solvent with a milder acid catalyst like ammonium (B1175870) chloride (NH₄Cl) represents an eco-friendly approach. samipubco.com

Catalyst Selection: The development of catalyst-based approaches has significantly advanced indazole synthesis. benthamdirect.com While palladium catalysts are highly effective, their cost and toxicity are concerns. Research into using more abundant and less toxic metal catalysts, such as copper, is an active area. acs.orgorganic-chemistry.org Furthermore, the use of heterogeneous catalysts, which can be easily recovered and recycled, is a key principle of green chemistry. acs.org Natural and biodegradable catalysts, such as those derived from lemon peel powder, have also been investigated for the synthesis of 1H-indazoles, offering a novel and environmentally friendly option. researchgate.net

Energy Efficiency: Many chemical reactions require significant energy input for heating. The use of alternative energy sources like ultrasound or microwave irradiation can often reduce reaction times and energy consumption. researchgate.net These techniques can lead to higher yields and cleaner reaction profiles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can improve atom economy and reduce waste from intermediate purification steps. acs.org

Reduction of Hazardous Reagents: The synthesis of a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, has been optimized to use greener solvents like 2-MeTHF, which is water-immiscible and can be easily recycled. semanticscholar.org Similar solvent choices could be explored for the synthesis of this compound to reduce environmental impact.

By systematically applying these principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of the chemical and pharmaceutical industries.

Elucidation of Reaction Mechanisms and Chemical Transformations of Ethyl 3 Chloro 1h Indazole 4 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic system, but its reactivity towards electrophilic aromatic substitution (EAS) is complex due to the presence of both a benzene (B151609) ring and a pyrazole (B372694) ring. The pyrazole moiety is generally electron-rich and can be compared to pyrrole, while the benzene ring's reactivity is modulated by the fused heterocyclic system and its substituents.

For the indazole core, electrophilic substitution typically occurs on the benzene ring. The preferred positions for substitution are C5 and C7, influenced by the directing effects of the fused pyrazole ring. In the case of Ethyl 3-chloro-1H-indazole-4-carboxylate, the existing chloro and ethyl carboxylate groups further influence regioselectivity. The ethyl carboxylate group at C4 is an electron-withdrawing, meta-directing group, which would deactivate the ring and direct incoming electrophiles to the C5 and C7 positions. The chloro group at C3 also exerts a deactivating inductive effect.

Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of indazoles can be achieved using reagents like fuming nitric acid or acetyl nitrate. rsc.org The reaction of substituted indazoles with nitrating agents often leads to the introduction of a nitro group at the C5 position. acs.org Halogenation, such as bromination with N-bromosuccinimide (NBS), also typically functionalizes the C3 position, but since this position is already occupied in the title compound, substitution would be directed elsewhere on the benzene ring. nih.gov

Nucleophilic aromatic substitution (NAS) on the carbocyclic ring of an indazole is less common unless the ring is activated by strongly electron-withdrawing groups (like a nitro group) and a suitable leaving group is present. For this compound, direct NAS on the benzene portion of the ring is not a primary reaction pathway under typical conditions.

Functional Group Interconversions at the Ester and Chloro Positions

The ester and chloro groups are the primary sites for functional group interconversions, providing pathways to a wide array of derivatives.

The ethyl carboxylate group at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-1H-indazole-4-carboxylic acid. This transformation is typically achieved under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. researchgate.netacs.org This saponification reaction is a standard procedure for converting esters to their parent acids.

The resulting 3-chloro-1H-indazole-4-carboxylic acid is a crucial intermediate. It can be re-esterified to form different alkyl esters by reaction with an alcohol under acidic catalysis (Fischer esterification) or converted to an acid chloride followed by reaction with an alcohol. masterorganicchemistry.com Furthermore, the carboxylic acid can be coupled with various amines to form amides, a common strategy in medicinal chemistry to build more complex molecules. youtube.com

| Reaction | Reagents & Conditions | Product |

| Hydrolysis | 1. NaOH (aq), EtOH, Reflux2. HCl (aq) | 3-chloro-1H-indazole-4-carboxylic acid |

| Esterification | MeOH, H₂SO₄ (cat.), Reflux | Mthis compound |

| Amide Coupling | 1. SOCl₂ or (COCl)₂2. R¹R²NH, Base | N,N-disubstituted-3-chloro-1H-indazole-4-carboxamide |

The chlorine atom at the C3 position of the indazole ring is susceptible to nucleophilic displacement, particularly through transition-metal-catalyzed cross-coupling reactions. This position is analogous to a vinyl or aryl halide, making it a suitable substrate for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the 3-chloroindazole with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XantPhos, BINAP), and a base. nih.govresearchgate.netnih.gov This reaction allows for the direct synthesis of 3-aminoindazole derivatives, which are important pharmacophores. researchgate.net

Similarly, Suzuki coupling can be employed to form a new carbon-carbon bond at the C3 position by reacting the chloroindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This enables the introduction of various aryl, heteroaryl, or alkyl groups.

| Coupling Reaction | Nucleophile/Coupling Partner | Catalyst/Ligand System | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / XantPhos, Cs₂CO₃ | 3-Aminoindazole derivative |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 3-Arylindazole derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynylindazole derivative |

The reduction of this compound can target either the ester functional group or the indazole ring system. The ethyl ester can be reduced to a primary alcohol (3-chloro-1H-indazol-4-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. nih.gov Catalytic hydrogenation can also reduce the ester under certain conditions, but may also affect the heterocyclic ring, especially under harsh conditions (high pressure and temperature), potentially leading to the saturation of the benzene ring.

The oxidation of the indazole core itself is not a common transformation as the aromatic system is relatively stable. However, oxidation of the nitrogen atoms can occur to form indazole N-oxides. nih.govresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the aromatic ring. derpharmachemica.com If alkyl substituents were present on the ring, they could be oxidized to carboxylic acids. The primary utility of oxidation in the context of indazole synthesis often involves the oxidative cyclization of precursors to form the indazole ring itself, for instance, through silver(I)-mediated oxidative C-H amination. acs.org

N-Alkylation and N-Acylation Reactions of the Indazole Nitrogen Atoms

The 1H-indazole core possesses two nitrogen atoms (N1 and N2), and both are potential sites for alkylation or acylation. The reaction of 1H-indazoles with electrophiles typically yields a mixture of N1 and N2 substituted products. The regioselectivity of these reactions is highly dependent on the reaction conditions (base, solvent), the nature of the electrophile, and the electronic and steric properties of the substituents on the indazole ring. nih.gov

For N-alkylation, different base/solvent combinations can favor one isomer over the other. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product, especially with indazoles bearing electron-withdrawing groups at the C3 position. nih.gov Conversely, using bases like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes favor the N2 isomer, although this is highly substrate-dependent. For indazoles with substituents at the C7 position, steric hindrance can strongly direct alkylation to the N1 position.

N-acylation can be achieved using acyl chlorides or anhydrides. This reaction is also regioselective, with a tendency to form the N1-acyl indazole, which is often the thermodynamically more stable isomer. nih.gov Direct acylation using carboxylic acids can be mediated by coupling agents or systems like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). researchgate.net

| Reaction | Reagents & Conditions | Major Product |

| N-Alkylation (Kinetic Control) | R-X, NaH, THF | N1-Alkyl Isomer |

| N-Alkylation (Thermodynamic Control) | R-X, Cs₂CO₃, DMF | N2-Alkyl Isomer (often) |

| N-Acylation | RCOCl, Base | N1-Acyl Isomer |

Cycloaddition and Condensation Reactions Involving the Indazole Core

The indazole nucleus can participate in cycloaddition reactions, although it is less common than for simpler aromatic heterocycles. The diene character of the benzene portion of the molecule is largely quenched by aromaticity. However, the pyrazole part of the indazole can react in certain pericyclic reactions.

One notable class of reactions is the 1,3-dipolar cycloaddition. Indazoles can be synthesized via 1,3-dipolar cycloaddition of in-situ generated nitrile imines with benzyne. While this is a synthesis of the ring system itself, appropriately functionalized indazoles can also act as the dipole or dipolarophile. For example, if a vinyl group were attached to the indazole nitrogen, it could act as a dipolarophile in reactions with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic appendages. acs.org

Diels-Alder reactions, a type of [4+2] cycloaddition, are a cornerstone of organic synthesis for forming six-membered rings. The indazole ring itself does not typically act as a diene or dienophile in standard Diels-Alder reactions due to its aromatic stability. However, if the indazole core is part of a larger, non-aromatic conjugated system, it could participate. For instance, an indazole fused to a diene system could undergo intramolecular Diels-Alder reactions.

Condensation reactions are also plausible, particularly involving functional groups attached to the indazole core. For instance, if the ethyl ester at C4 was reduced to an aldehyde, it could undergo condensation reactions like the Knoevenagel or Wittig reaction. Additionally, the N-H protons of the pyrazole ring can participate in condensation reactions, such as the reaction with formaldehyde (B43269) to form (1H-indazol-1-yl)methanol derivatives. researchgate.net

In Depth Spectroscopic and Crystallographic Analyses for Structural Confirmation and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Ethyl 3-chloro-1H-indazole-4-carboxylate, providing detailed information about the chemical environment of each proton and carbon atom.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the aromatic region, correlations would be expected between H-5, H-6, and H-7, establishing their connectivity on the benzene (B151609) ring. In the ethyl group, a strong correlation between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic protons (H-5, H-6, H-7) to their corresponding carbons (C-5, C-6, C-7) and the ethyl group protons to C-8 and C-9.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be particularly useful for determining the preferred conformation of the ethyl ester group relative to the indazole ring and for observing any spatial interactions between substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| N-H | ~13-14 | - | C-3, C-7a | H-5 |

| H-5 | ~7.5-7.8 | ~120-125 | C-4, C-6, C-7, C-7a | H-6 |

| H-6 | ~7.2-7.5 | ~125-130 | C-4, C-5, C-7 | H-5, H-7 |

| H-7 | ~7.8-8.1 | ~115-120 | C-3a, C-5, C-6 | H-6 |

| -CH₂- | ~4.4 | ~61 | C=O, -CH₃ | -CH₃ |

| -CH₃ | ~1.4 | ~14 | C=O, -CH₂- | -CH₂- |

| C-3 | - | ~140 | - | - |

| C-3a | - | ~125 | - | - |

| C-4 | - | ~120 | - | - |

| C-5 | - | ~120-125 | - | - |

| C-6 | - | ~125-130 | - | - |

| C-7 | - | ~115-120 | - | - |

| C-7a | - | ~140 | - | - |

| C=O | - | ~165 | - | - |

Note: Predicted values are based on general chemical shift ranges for similar indazole derivatives and may vary depending on the solvent and experimental conditions.

Indazole derivatives can exist in two tautomeric forms, 1H- and 2H-indazole. The position of this equilibrium is influenced by the nature and position of substituents, the solvent, and temperature. cdnsciencepub.comresearchgate.net Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, would be instrumental in investigating the tautomeric equilibrium of this compound. researchgate.net

At room temperature, if the tautomeric exchange is fast on the NMR timescale, averaged signals would be observed. nih.gov By lowering the temperature, it might be possible to slow down the exchange rate sufficiently to observe separate signals for the individual 1H and 2H tautomers, allowing for their relative populations to be determined. The presence of the ester group at the 4-position may influence the tautomeric preference. Furthermore, DNMR can be used to study the rotational barrier around the C-4 to carbonyl group single bond, providing insights into the conformational flexibility of the ester substituent.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound with high accuracy. The expected monoisotopic mass would be calculated based on its molecular formula, C₁₀H₉ClN₂O₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific experimental fragmentation data for this compound is not available, general fragmentation pathways for esters and aromatic chlorides can be predicted. libretexts.org

Table 2: Predicted HRMS Data and Major Fragmentation Pathways

| Ion | Formula | Calculated m/z | Possible Fragmentation Pathway |

| [M]+• | C₁₀H₉³⁵ClN₂O₂ | 224.0352 | Molecular Ion |

| [M+H]+ | C₁₀H₁₀³⁵ClN₂O₂ | 225.0425 | Protonated Molecular Ion (ESI) |

| [M-C₂H₄]+• | C₈H₅³⁵ClN₂O₂ | 196.0039 | Loss of ethylene (B1197577) from the ethyl ester |

| [M-OC₂H₅]+ | C₈H₄³⁵ClN₂O | 179.0012 | Loss of the ethoxy radical |

| [M-COOC₂H₅]+ | C₇H₄³⁵ClN₂ | 151.0063 | Loss of the entire ethyl carboxylate group |

Elucidation of these fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) would confirm the connectivity of the different functional groups within the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint for the compound and confirm the presence of key functional groups.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. A strong absorption around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the ester group. C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations usually give strong signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The C=O stretch would also be Raman active.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3100-3400 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-2980 | Moderate |

| C=O (Ester) | Stretch | 1700-1730 | Moderate |

| C=C/C=N (Ring) | Stretch | 1400-1600 | Strong |

| C-O (Ester) | Stretch | 1100-1300 | Moderate |

| C-Cl | Stretch | 600-800 | Moderate |

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been publicly reported, analysis of related structures, such as 3-Chloro-1-ethyl-6-nitro-1H-indazole, provides insights into the likely solid-state conformation and packing. researchgate.net

An X-ray crystallographic study would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the indazole ring system and the orientation of the ethyl carboxylate substituent relative to the ring. Of particular interest would be the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the indazole N-H proton as a donor and the ester carbonyl oxygen as an acceptor is highly probable, potentially leading to the formation of dimers or chains. nih.gov Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also common in such systems and would likely contribute to the stability of the crystal lattice. researchgate.net

Table 4: Expected Crystallographic Data and Intermolecular Interactions

| Parameter | Expected Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths & Angles | Precise values for all bonds and angles |

| Torsion Angles | Conformation of the ethyl ester group |

| Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking, C-H···O contacts |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the π → π* transitions of the conjugated indazole aromatic system. researchgate.netacs.org The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent polarity. The presence of the chloro and ethyl carboxylate groups will influence the electronic structure and thus the absorption spectrum compared to the parent indazole molecule. The study of the UV-Vis spectrum in solvents of varying polarity could provide information about the nature of the electronic transitions.

Table 5: Predicted UV-Vis Spectroscopic Data

| Transition | Predicted λ_max (nm) | Solvent Effects |

| π → π* | ~250-300 | Potential solvatochromic shifts |

Theoretical and Computational Chemistry Investigations of Ethyl 3 Chloro 1h Indazole 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a compound like Ethyl 3-chloro-1H-indazole-4-carboxylate, DFT calculations could be employed to determine a variety of ground state properties. These would typically include optimizing the molecular geometry to find the most stable arrangement of atoms, calculating the total energy, and determining the distribution of electron density.

From the electron density, further properties such as the dipole moment and molecular electrostatic potential (MEP) can be calculated. The MEP is particularly useful for identifying regions of a molecule that are electron-rich or electron-poor, which can provide insights into its reactivity and intermolecular interactions. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution is crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its susceptibility to electronic excitation. While no specific DFT data for this compound is available, studies on other indazole derivatives have successfully utilized DFT to understand their electronic properties and reactivity.

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Ab Initio Methods for Electronic Excitation and Reactivity Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying electronic excitations and reactivity. Methods such as Time-Dependent Density Functional Theory (TD-DFT) or more sophisticated ab initio techniques like Configuration Interaction (CI) or Coupled Cluster (CC) theory could be used to predict the electronic absorption spectrum of this compound. These calculations would provide information on the energies of electronic transitions and the corresponding oscillator strengths, which are related to the intensity of absorption bands.

Reactivity indices, derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can also be calculated to predict the most likely sites for electrophilic and nucleophilic attack. While specific ab initio studies on this compound are not found, the general applicability of these methods to heterocyclic compounds is well-established.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible ethyl carboxylate group in this compound suggests the possibility of multiple stable conformations (rotamers). Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

A systematic conformational search could be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformers. For each stable conformer, the geometry would be optimized, and the relative energies calculated to determine the most populated conformer at a given temperature.

A more detailed investigation would involve mapping the potential energy surface (PES) by systematically varying key dihedral angles, such as those associated with the rotation of the ethyl group and the carboxylate group relative to the indazole ring. The PES provides a comprehensive picture of the energy landscape of the molecule, identifying energy minima corresponding to stable conformers and transition states that connect them.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can then be compared with experimental data to aid in the assignment of signals and to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. These calculations provide a set of normal modes of vibration and their corresponding frequencies and intensities. Comparing the calculated vibrational spectrum with the experimental one can help in the assignment of vibrational bands to specific molecular motions. While general methods for NMR and vibrational frequency prediction are well-developed, specific calculated data for this compound is not available in the reviewed literature.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | List of predicted shifts | List of experimental shifts |

| ¹³C NMR Chemical Shift (ppm) | List of predicted shifts | List of experimental shifts |

| Vibrational Frequency (cm⁻¹) | List of major predicted frequencies | List of major experimental frequencies |

Note: This table illustrates the type of data that would be generated from such a study. Actual values are not available.

Computational Studies of Reaction Mechanisms

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, computational studies could be used to explore its reactivity in various chemical transformations.

This would involve locating the transition state (TS) for a given reaction, which is the saddle point on the potential energy surface connecting reactants and products. The energy of the transition state determines the activation energy of the reaction. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. Such studies would provide valuable insights into the feasibility and selectivity of reactions involving this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different chemical environments, particularly in solution. In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion.

MD simulations are particularly useful for investigating the effects of solvent on the conformation and dynamics of a molecule. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), DMSO), one can study how the solvent influences the conformational preferences and the interactions with other molecules. Properties such as radial distribution functions can be calculated to understand the solvation shell structure around the molecule. This approach provides a more realistic model of the molecule's behavior in a chemical system compared to gas-phase calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a vital area of computational chemistry that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.commdpi.com These models are instrumental in predicting the properties of novel or untested chemical compounds, thereby accelerating research and development while minimizing the need for extensive experimental work. researchgate.netnih.gov For a compound such as this compound, QSPR can offer valuable insights into its behavior based on its unique molecular architecture.

The core principle of QSPR lies in the hypothesis that the molecular structure, encoded in the form of numerical descriptors, inherently determines the compound's properties. mdpi.com By developing a robust statistical model from a dataset of compounds with known properties, it becomes possible to predict the properties of new molecules like this compound. researchgate.net

A typical QSPR study involves several key stages:

Data Set Selection: A diverse set of molecules with accurately measured experimental data for the property of interest is compiled.

Molecular Structure Optimization: The 3D structure of each molecule, including this compound, is computationally optimized to its lowest energy conformation.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical information, are calculated for each molecule.

Model Development: Statistical methods are employed to select the most relevant descriptors and to construct a mathematical equation that links them to the property being studied.

Model Validation: The predictive power and robustness of the developed QSPR model are rigorously assessed.

For this compound, QSPR modeling can be employed to predict a variety of its chemical and physical characteristics. This predictive capability is particularly useful in the early stages of research for screening and prioritizing compounds with desired properties.

Molecular Descriptors in QSPR

Molecular descriptors are at the heart of QSPR modeling, as they translate the chemical structure into a numerical format suitable for statistical analysis. These descriptors can be categorized into several classes:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, considering the connectivity of atoms. Examples include molecular connectivity indices and shape indices.

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms in the molecule and include information about the molecule's size, shape, and surface area.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential.

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, including atom counts, molecular weight, and the number of specific functional groups.

The selection of appropriate descriptors is a critical step in building an accurate QSPR model for this compound.

Statistical Methods for QSPR Model Development

Once the molecular descriptors have been calculated, various statistical methods can be used to develop the QSPR model. Some of the commonly used techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (the property of interest) and a set of independent variables (the molecular descriptors).

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced computational techniques, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF), are increasingly being used to capture complex, non-linear relationships between molecular structure and properties.

The choice of the statistical method depends on the complexity of the data and the nature of the relationship being modeled.

Predicted Properties of this compound

Through QSPR modeling, a range of important physicochemical properties of this compound could be predicted. These predictions can guide further experimental investigations and applications of the compound.

| Predicted Property | Potential Significance |

| Solubility | Crucial for understanding its behavior in different solvents and its potential applications in solution-based processes. |

| Boiling Point | Important for purification processes such as distillation and for assessing its volatility. |

| Lipophilicity (logP) | A key parameter in medicinal chemistry, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molar Refractivity | Related to the polarizability of the molecule and can provide insights into its intermolecular interactions. |

| Dipole Moment | Indicates the polarity of the molecule, which affects its solubility and its interactions with other polar molecules. |

These predicted values, while theoretical, provide a valuable starting point for the characterization of this compound.

Illustrative QSPR Model for a Hypothetical Property

To illustrate the concept, a hypothetical QSPR model for predicting a certain property (e.g., a biological activity score) of a series of indazole derivatives, including this compound, could take the following form based on an MLR analysis:

Property = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) - (c₃ × Descriptor C)

| Component | Description |

| Property | The dependent variable being predicted. |

| c₀, c₁, c₂, c₃ | Regression coefficients determined from the statistical analysis. |

| Descriptor A | A topological descriptor related to molecular size. |

| Descriptor B | A quantum chemical descriptor representing electronic effects. |

| Descriptor C | A geometrical descriptor related to molecular shape. |

Utility of Ethyl 3 Chloro 1h Indazole 4 Carboxylate As a Synthetic Building Block and Precursor Chemistry

Scaffold Diversification through Derivatization Strategies

The chemical reactivity of Ethyl 3-chloro-1H-indazole-4-carboxylate at multiple positions allows for extensive scaffold diversification. Key strategies include N-alkylation, palladium-catalyzed cross-coupling reactions to replace the C3-chloro group, and modification of the C4-ester function.

N-Alkylation: The indazole ring can be alkylated at either the N-1 or N-2 position, and the regioselectivity of this reaction is influenced by the reaction conditions, such as the base and solvent used. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving selective N-1 alkylation on various substituted indazoles. In contrast, conditions like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can lead to different ratios of N-1 and N-2 isomers. This differential reactivity allows for the controlled synthesis of specific constitutional isomers, which is critical as the biological activity and material properties of N-1 and N-2 substituted indazoles can vary significantly.

Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C3 position is a prime site for modification via transition metal-catalyzed reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling the 3-chloroindazole with a wide range of primary and secondary amines. researchgate.netchemguide.co.uk The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. researchgate.netchemguide.co.uk This strategy provides direct access to 3-aminoindazole derivatives, which are important pharmacophores. nih.gov

Suzuki-Miyaura Coupling: To form new carbon-carbon (C-C) bonds, the Suzuki-Miyaura reaction is highly effective. jk-sci.com It involves the coupling of the 3-chloroindazole with an organoboronic acid or ester in the presence of a palladium catalyst, yielding 3-aryl or 3-alkyl indazole derivatives. jk-sci.com

Ester Modification: The ethyl ester at the C4 position offers another handle for derivatization.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.ukderpharmachemica.com Basic hydrolysis, often using sodium hydroxide (B78521) followed by an acidic workup, is typically preferred as the reaction is irreversible. chemguide.co.uk

Amidation: Once converted to the carboxylic acid, the molecule can be coupled with various amines to form amides. researchgate.netnih.gov This transformation is commonly achieved using standard peptide coupling reagents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)ethyl-carbodiimide (EDC.HCl). researchgate.netnih.gov

These derivatization strategies are summarized in the table below, showcasing the versatility of the this compound scaffold.

| Reaction Type | Reagents & Conditions | Functional Group Modified | Product Type |

| N-1 Selective Alkylation | NaH, Alkyl Halide, THF | Indazole N-H | N-1 Alkyl Indazole |

| Buchwald-Hartwig Amination | Pd Catalyst, Phosphine Ligand, Base, Amine | C3-Chloro | 3-Aminoindazole |

| Suzuki-Miyaura Coupling | Pd Catalyst, Base, Boronic Acid/Ester | C3-Chloro | 3-Aryl/Alkyl Indazole |

| Ester Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | C4-Ethyl Ester | 4-Carboxylic Acid Indazole |

| Amide Coupling | Amine, HOBT, EDC.HCl, Base | C4-Carboxylic Acid | 4-Carboxamide Indazole |

Role in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.org While specific examples using this compound as a reactant in MCRs are not extensively documented, the indazole scaffold itself is accessible through such pathways.

For instance, a one-pot, three-component reaction for the synthesis of 2H-indazoles has been developed using 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. nih.gov This demonstrates the utility of MCRs in constructing the core indazole ring system itself. The functional handles on this compound, particularly the nucleophilic N-H and the electrophilic C-Cl bond, suggest its potential as a substrate for novel MCRs to create highly substituted, drug-like molecules in a single, efficient step.

Precursor to Advanced Heterocyclic Systems and Fused Ring Structures

The indazole nucleus is a foundational element for the construction of more elaborate, fused heterocyclic systems. This compound can serve as a key precursor for such molecules through reactions that build additional rings onto its framework.

A notable strategy involves a "heterocyclic merging" approach, where the indazole core is fused with other biologically relevant heterocycles like piperazines and morpholines. tmc.eduresearchgate.netmdpi.com This can be achieved through multi-step sequences that may involve a Smiles rearrangement to form the indazole core followed by a late-stage Michael addition to construct the second heterocyclic ring. tmc.edumdpi.com Such approaches lead to novel and stereochemically diverse indazolo-piperazines and indazolo-morpholines. tmc.eduresearchgate.netmdpi.com The reactive sites on this compound could be strategically employed in similar synthetic sequences to create unique fused systems. For example, the C4-ester could be reduced to an alcohol, which could then participate in intramolecular cyclization reactions.

| Starting Scaffold | Key Transformation | Resulting Fused System |

| Indazole Precursor | Smiles Rearrangement & Michael Addition | Indazolo-piperazine |

| Indazole Precursor | Smiles Rearrangement & Oxa-Michael Addition | Indazolo-morpholine |

Applications in Catalyst Ligand Design and Supramolecular Chemistry

The structural features of this compound make it an attractive candidate for applications in coordination chemistry. Like the related imidazole (B134444) and pyrazole (B372694) heterocycles, the indazole ring contains two nitrogen atoms that can act as Lewis bases and coordinate to metal centers. Specifically, the imine-like nitrogen at the N-2 position is a primary binding site for metal ions.

The presence of the carboxylate group (after hydrolysis of the ester) at the C4 position introduces an additional oxygen donor atom. This creates a potential bidentate (N,O) chelation site, which can form stable complexes with a variety of transition metals. Such metal complexes are central to the design of catalysts for organic reactions. Furthermore, the ability to form defined coordination geometries makes these molecules building blocks for supramolecular structures like metal-organic frameworks (MOFs), where the indazole derivative would act as an organic linker connecting metal nodes.

Development of Novel Chemical Entities for Material Science Applications

Indazole derivatives are gaining attention as electronically active materials. mdpi.com The rigid, aromatic, and electron-rich nature of the indazole scaffold is a desirable feature for materials used in organic electronics. Heterocyclic compounds based on imidazole and carbazole (B46965) have been successfully utilized as emitters in Organic Light-Emitting Diodes (OLEDs) and as host materials for phosphorescent OLEDs. nih.govnih.gov These molecules often possess high thermal stability and suitable energy levels for efficient charge transport and emission. nih.govnih.gov

Similarly, the indazole core in this compound provides a platform that could be functionalized to tune its photophysical and electronic properties. For example, Suzuki coupling at the C3 position could be used to extend the π-conjugated system, potentially leading to materials with tailored emission colors and efficiencies for OLED applications.

The elongated and rigid structure that can be derived from the indazole scaffold also makes it a candidate for the design of liquid crystals. nih.gov By attaching long alkyl chains (e.g., via N-alkylation), it is possible to induce mesophase behavior, where the molecules self-assemble into ordered structures. The polarity and planarity of the indazole core are key features that can contribute to the formation of stable liquid crystalline phases. nih.gov

Emerging Research Trends and Future Directions in Indazole Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Indazole Scaffolds

The construction of the indazole core has been a long-standing objective for synthetic chemists, leading to the development of numerous methodologies. derpharmachemica.com Traditional methods often required harsh conditions or multi-step procedures. unina.it However, recent research has pivoted towards more efficient, atom-economical, and sustainable approaches, particularly through transition-metal catalysis. researchgate.net These modern methods are critical for accessing complex and diversely substituted indazoles like Ethyl 3-chloro-1H-indazole-4-carboxylate.

Key trends in this area include:

Metal-Catalyzed C-H Functionalization: Rhodium (III) and Palladium (Pd) catalysts have enabled the direct functionalization of C-H bonds, providing an efficient route to 3-acylated-2H-indazoles and other derivatives from readily available precursors like azobenzenes. nih.govnih.gov

Copper- and Palladium-Catalyzed Cyclizations: Copper (Cu) and Palladium (Pd) catalysts are used in tandem for C-N bond formation reactions, such as the cyclization of o-haloaryl N-sulfonylhydrazones or 2-alkynyl azobenzenes to form the 1H-indazole core. nih.gov

Eco-Friendly Approaches: There is a growing emphasis on "green" chemistry, utilizing environmentally benign catalysts and reaction conditions to construct the indazole framework. benthamscience.com This includes metal-free annulation reactions and cascade processes that increase efficiency and reduce waste. researchgate.net

Novel Annulation Strategies: Researchers have developed innovative annulation reactions, such as the Rh(III)-promoted annulation of pyridazinones or phthalazinones with allenes, to construct indazole motifs that may feature a quaternary carbon. nih.gov

| Methodology | Catalyst/Reagent | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Rhodium (III) | Azobenzenes to 3-acylated-2H-indazoles | High efficiency, direct functionalization | nih.gov |

| Intramolecular Cyclization | Copper (Cu) | Cyclization of o-haloaryl N-sulfonylhydrazones | Good tolerance of various functional groups | nih.gov |

| Tandem C-N/C-P Bond Formation | Copper/Palladium (Cu/Pd) | Formation of phosphorated 2H-indazoles | Builds complex structures in one pot | nih.gov |

| Davis-Beirut Reaction | Base-mediated | In situ generation of nitroso intermediates for N-N bond formation | Redox-neutral, high diversity of products | nih.gov |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

A significant challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly at the two nitrogen atoms (N1 and N2). beilstein-journals.org Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products, necessitating the development of selective synthetic protocols. beilstein-journals.orgrsc.org

Recent progress in this area includes:

Regioselective N-Alkylation: The outcome of N-alkylation can be influenced by reaction conditions, including the base, solvent, and electrophile used. beilstein-journals.org For indazole carboxylates, the electronic nature of the substituents plays a crucial role in directing substitution, with research focusing on developing conditions that favor one isomer exclusively. beilstein-journals.org The 1-methyl isomer is often predominant, but exceptions occur with certain substitution patterns. rsc.org

Reactive Intermediates: The Davis-Beirut reaction exemplifies the use of unconventional reactivity, proceeding through a key nitroso imine intermediate generated in situ. nih.gov This strategy allows for N-N bond-forming heterocyclization under redox-neutral conditions, providing access to a wide range of 2H-indazoles and related heterocycles that are often difficult to synthesize via other methods. nih.gov

Hypervalent Iodine Chemistry: Azole-based iodazinium salts, which are hypervalent iodine compounds, have been synthesized and their reactivity explored. beilstein-journals.org These compounds can undergo ring-opening reactions, demonstrating their potential as synthetic building blocks for further functionalization. beilstein-journals.org

Reactivity-Selectivity Principle: Studies on the deprotonation equilibriums of indazolium cations have provided insights into the inherent reactivity of the indazole ring system. chemrxiv.org Understanding these fundamental principles helps in predicting and controlling reaction outcomes. chemrxiv.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms and molecular structure is essential for developing selective and efficient synthetic methods. The integration of advanced analytical techniques with computational chemistry has become indispensable in the study of indazole derivatives.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N1 and N2 isomers of substituted indazoles. rsc.orgnih.gov The chemical shifts of the indazole protons, particularly H-7, are often diagnostic for the position of substitution. rsc.org Infrared (IR) spectroscopy and mass spectrometry are also routinely used to confirm the structures of newly synthesized indazole derivatives. derpharmachemica.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of indazole derivatives, as demonstrated in the characterization of compounds like 3-Chloro-1-ethyl-6-nitro-1H-indazole. researchgate.net This technique is invaluable for determining bond lengths, angles, and intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to gain deeper mechanistic insights. nih.gov Computational methods can model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity in reactions like N-alkylation. beilstein-journals.org Furthermore, computational studies can predict spectroscopic properties, which can aid in the interpretation of experimental data for complex molecules. mdpi.com

Design of Next-Generation Indazole-Based Chemical Tools and Building Blocks

The indazole scaffold is a key building block in drug discovery, serving as a bioisostere of indoles and benzimidazoles. researchgate.net The ability to synthesize specifically substituted indazoles, such as this compound, allows for the systematic exploration of structure-activity relationships and the design of potent and selective therapeutic agents.

Key application areas include:

Kinase Inhibitors: The indazole ring is a common motif in kinase inhibitors designed for cancer therapy. nih.gov For example, Pazopanib and Entrectinib are indazole-containing drugs that inhibit various protein kinases. mdpi.com

Fragment-Based Drug Design: Fragment-based screening and virtual screening are used to design novel indazole-based inhibitors for various biological targets. nih.gov This approach has led to the development of potent inhibitors of histone deacetylases (HDACs). nih.gov

Antiviral and Anticancer Agents: Indazole-3-carboxamide derivatives have been synthesized and evaluated for their antiviral activity against SARS-CoV-2 and for their antiproliferative effects on human cancer cell lines. mdpi.comnih.gov The modular nature of their synthesis allows for the creation of large libraries of compounds for biological screening.

| Compound Class | Biological Target/Application | Design Strategy | Reference |

|---|---|---|---|

| Indazole-pyrimidine hybrids | VEGFR-2 inhibitors (Anticancer) | Molecular Hybridization | rsc.org |

| 1H-Indazole-3-amine derivatives | Antiproliferative (Anticancer) | Structural modification of known hinge-binding fragments | mdpi.com |

| N-Arylindazole-3-carboxamides | SARS-CoV-2 inhibitors (Antiviral) | Modification of an anti-MERS-CoV hit compound | nih.gov |

| Indazole-based derivatives | HDAC inhibitors (Anticancer) | Fragment-based virtual screening | nih.gov |

Outlook for New Chemical Applications and Contributions to Fundamental Organic Chemistry

The field of indazole chemistry continues to evolve, driven by the dual goals of advancing fundamental organic chemistry and developing new functional molecules. The future will likely see continued progress in several key areas. The development of even more efficient and sustainable synthetic methods, including biocatalysis and flow chemistry, will make complex indazole building blocks more accessible. benthamscience.com The quest for complete control over regioselectivity remains a central theme, with new catalytic systems and a deeper mechanistic understanding paving the way for predictable and programmable synthesis. beilstein-journals.org

The versatility of the indazole scaffold ensures its continued importance as a core structural motif in medicinal chemistry for targeting a wide array of diseases. researchgate.netsciprofiles.com Beyond pharmaceuticals, the unique electronic properties of the indazole ring may be exploited in the development of new organic materials, such as organic light-emitting diodes (OLEDs) or sensors. The ongoing exploration of indazole chemistry will undoubtedly lead to new discoveries that enrich our understanding of chemical reactivity and enable the creation of molecules with novel functions and applications.

Q & A

Basic: What synthetic methodologies are most effective for producing Ethyl 3-chloro-1H-indazole-4-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, a common approach uses a substituted indazole precursor, where chlorination at the 3-position is achieved via electrophilic substitution using reagents like POCl₃ or NCS (N-chlorosuccinimide). Subsequent esterification with ethanol under acidic or basic conditions yields the target compound. Key parameters include:

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and by-product formation .

- Catalyst selection : Bases like K₂CO₃ or DMAP (dimethylaminopyridine) can enhance esterification efficiency .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is critical to isolate the pure product .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Identifies proton environments (e.g., ester -COOEt, aromatic protons) and carbon backbone .

- LC-MS/HPLC : Confirms molecular weight (MW) and purity, detecting impurities at trace levels .

- FT-IR : Verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

- Elemental analysis : Validates empirical formula (C₁₀H₉ClN₂O₂) .

Advanced: How can crystallographic data refinement challenges be resolved for this compound?

Answer:

Crystallographic refinement using SHELX software (e.g., SHELXL) is standard. Common issues include:

- Disordered solvent molecules : Apply "SQUEEZE" in PLATON to model electron density .

- Twinned crystals : Use TWIN/BASF commands in SHELXL to refine twin fractions .

- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) for non-H atoms and rigid-body constraints for H atoms .

Cross-validation with Hirshfeld surface analysis (CrystalExplorer) can resolve packing ambiguities .

Advanced: What strategies mitigate by-product formation during synthesis?

Answer:

By-products often arise from incomplete chlorination or ester hydrolysis. Mitigation approaches:

- Reagent stoichiometry : Use excess chlorinating agent (1.2–1.5 eq) to ensure complete substitution .

- Protecting groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent side reactions .

- Reaction monitoring : Use TLC or in-situ IR to track progress and terminate reactions at optimal conversion .

Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) effectively separates by-products .

Advanced: How can computational methods aid in predicting reactivity or biological activity?

Answer:

- DFT calculations : Predict reaction pathways (e.g., chlorination energetics) using Gaussian or ORCA software .

- Molecular docking : Screen for potential biological targets (e.g., kinase inhibition) using AutoDock Vina .

- ADMET profiling : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Validate predictions with experimental assays (e.g., enzymatic inhibition studies) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis .

- Light sensitivity : Amber vials minimize photodegradation of the indazole core .

- Humidity control : Use desiccants (silica gel) to avoid moisture-induced degradation .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Discrepancies may arise from assay conditions or impurity profiles. Address by:

- Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed cell lines, controlled passage numbers) .

- Batch analysis : Compare HPLC purity across studies; ≥95% purity is critical for reliable data .

- Meta-analysis : Use tools like RevMan to statistically integrate findings from multiple studies .

Advanced: What are best practices for optimizing reaction yields in scale-up?

Answer:

- Flow chemistry : Enhances heat/mass transfer for exothermic chlorination steps .

- DoE (Design of Experiments) : Identify critical parameters (e.g., temperature, catalyst loading) via software like MODDE .

- In-line analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.